5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Chemoselective Cross-Coupling Heterocyclic Scaffolds Synthetic Methodology

Strategically source 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde for your medicinal chemistry programs. Its unique orthogonal reactivity—iodo for chemoselective cross-coupling, chloro for nucleophilic substitution, and an aldehyde for reductive amination—enables a predictable three-step diversification strategy. This eliminates the need for route redesign, accelerating SAR exploration for kinase targets like FGFR and TNIK. A must-have advanced intermediate for streamlining your supply chain.

Molecular Formula C8H4ClIN2O
Molecular Weight 306.49 g/mol
CAS No. 1346447-32-2
Cat. No. B1428195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
CAS1346447-32-2
Molecular FormulaC8H4ClIN2O
Molecular Weight306.49 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC2=NC(=C1Cl)C=O)I
InChIInChI=1S/C8H4ClIN2O/c9-5-1-4-6(10)2-11-8(4)12-7(5)3-13/h1-3H,(H,11,12)
InChIKeyCYDZWQDJKFBYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1346447-32-2): Chemical Profile, Procurement Specifications, and Synthetic Utility


5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1346447-32-2) is a halogenated heterocyclic building block within the 7-azaindole family, characterized by the molecular formula C8H4ClIN2O and a molecular weight of 306.49 g/mol [1]. The compound features a pyrrolo[2,3-b]pyridine core substituted at the 5-position with a chlorine atom, at the 3-position with an iodine atom, and at the 6-position with a reactive formyl group [1]. This specific substitution pattern—particularly the combination of a chloro group for potential nucleophilic aromatic substitution, an iodo group for transition metal-catalyzed cross-coupling reactions, and a formyl group for condensation or reductive amination—positions it as a strategically functionalized intermediate for the synthesis of more complex molecules in medicinal chemistry and organic synthesis . Commercially, it is available as part of specialized chemical collections (e.g., AldrichCPR) for early discovery research, typically with purity specifications of 95-98% .

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1346447-32-2): Critical Functional Handles Render Simple In-Class Substitutes Ineffective


Generic substitution of 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with other 7-azaindole derivatives is not feasible due to the unique orthogonality of its three functional handles. The iodine at the 3-position is a superior leaving group for Pd-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the chlorine at the 5-position, enabling sequential, chemoselective functionalization . This differentiated reactivity is absent in analogs like 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (lacking the 3-iodo group) or 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (lacking the 5-chloro group). Furthermore, the 6-carbaldehyde provides a distinct electrophilic center for reductive amination or Knoevenagel condensations, a feature not shared with 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-08-1) which lacks this carbonyl handle [1]. Consequently, synthetic routes designed to exploit this specific sequence of orthogonal reactivities cannot be reliably executed with structurally similar, yet functionally deficient, analogs without significant route redesign.

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1346447-32-2): Quantitative Differentiation and Evidence-Based Selection Criteria


Orthogonal Reactivity: Predicted Selectivity for Pd-Catalyzed Cross-Coupling via Iodo vs. Chloro Groups

The presence of both iodo and chloro substituents on the 7-azaindole core creates a predicted orthogonal reactivity profile. The carbon-iodine bond at the 3-position exhibits a significantly lower bond dissociation energy (C-I ~ 209 kJ/mol) compared to the carbon-chlorine bond at the 5-position (C-Cl ~ 327 kJ/mol) [1]. This thermodynamic difference translates into a marked kinetic preference in Pd-catalyzed cross-coupling reactions. In contrast, the comparator compound 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1260386-49-1), which possesses only a chloro group and a carbaldehyde, cannot achieve this sequential, site-selective functionalization [2].

Chemoselective Cross-Coupling Heterocyclic Scaffolds Synthetic Methodology

Diversifiable Aldehyde Handle: Enabling Conjugation and Scaffold Extension vs. Non-Aldehyde Analog

The 6-carbaldehyde functional group provides a reactive carbonyl center that is absent in closely related analogs like 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 900514-08-1) [1]. This aldehyde enables a distinct set of transformations, including reductive amination with primary or secondary amines to form secondary or tertiary amines, and Knoevenagel condensations with active methylene compounds to form extended π-systems [2]. The presence of this handle increases the calculated topological polar surface area (tPSA) by approximately 17.1 Ų (from 28.7 Ų for the non-aldehyde analog to 45.8 Ų), which can influence molecular properties like solubility and permeability [1][3].

Reductive Amination Knoevenagel Condensation Conjugation Chemistry

Strategic Halogen Pairing: Chloro Group as a Synthetic Anchor for Late-Stage Diversification

The 5-chloro substituent on the pyridine ring is not merely a placeholder; it serves as a robust synthetic handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed amination/etherification after the more labile 3-iodo group has been exploited . This contrasts with the fluorine analog, 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (hypothetical comparator), where the C-F bond (bond dissociation energy ~ 485 kJ/mol) is significantly less reactive under standard SNAr conditions [1].

Nucleophilic Aromatic Substitution Halogen Dance Late-Stage Functionalization

Commercial Availability: Purity Specifications and Research-Grade Sourcing

For procurement, the compound is commercially available with specified purity levels that ensure reproducibility in research. Vendor A lists a purity of 98% , while Vendor B lists 95% . This level of purity, typically verified by HPLC, GC, or NMR, is critical for minimizing impurities that could interfere with sensitive catalytic reactions or skew biological assay results. This contrasts with less common or custom-synthesis-only analogs (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde) for which purity and availability are less certain, potentially introducing variability into experimental workflows.

Chemical Procurement Purity Assurance Synthetic Reliability

Substrate Scope in Kinase Inhibitor Synthesis: A Privileged Scaffold for FGFR and TNIK Targeting

The 7-azaindole core is a recognized privileged scaffold in kinase inhibitor drug discovery. This compound serves as a versatile intermediate for constructing potent inhibitors. While direct IC50 data for this exact aldehyde is unavailable, its derivatives (as exemplified by compound 4h in a related series) have demonstrated low nanomolar inhibition of fibroblast growth factor receptors (FGFRs) with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) [1]. In a separate study, a series of 1H-pyrrolo[2,3-b]pyridine compounds were reported as potent TNIK inhibitors, with some achieving IC50 values below 1 nM [2]. These data points underscore the potential of functionalized 7-azaindine aldehydes as precursors to highly active kinase inhibitors. In contrast, the comparator, 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (lacking the 3-iodo group), would not allow for the direct, site-selective installation of an aryl or heteroaryl group at the 3-position via Suzuki coupling, a common motif in many kinase inhibitor pharmacophores [1].

Kinase Inhibitors FGFR TNIK 7-Azaindole Scaffold

5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (CAS 1346447-32-2): Primary Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitor Libraries

This compound is ideally suited for the synthesis of focused libraries of kinase inhibitors targeting FGFR, TNIK, or other kinases. The orthogonal reactivity allows for a three-step diversification strategy: 1) Suzuki-Miyaura coupling at the 3-iodo position to introduce an aryl/heteroaryl group; 2) Buchwald-Hartwig amination or SNAr at the 5-chloro position to install an amine; and 3) reductive amination at the 6-carbaldehyde to attach a solubilizing or targeting moiety. This modular approach facilitates rapid SAR exploration and is supported by the demonstrated nanomolar potency of related 7-azaindole derivatives [1].

Organic Synthesis: Development of Novel Heterocyclic Scaffolds and Materials

The combination of halogen and aldehyde functional groups makes this a valuable building block for constructing complex heterocycles. The aldehyde can undergo Knoevenagel condensations with active methylene compounds (e.g., malononitrile, Meldrum's acid) to generate Michael acceptors or extended π-systems [2]. Subsequent intramolecular cyclizations can afford polycyclic frameworks with potential applications in organic electronics or as novel chemical probes. The presence of two halogens also allows for subsequent metal-catalyzed annulations to access more complex ring systems .

Chemical Biology: Synthesis of Functionalized Probes and Affinity Reagents

The 6-carbaldehyde provides a convenient handle for the attachment of biotin, fluorophores, or photoaffinity labels via reductive amination with appropriate amine-tagged linkers [2]. Starting from this core, a target-specific kinase inhibitor can be synthesized, and the final step can append the biological tag. This strategy is essential for target identification, cellular imaging, and pull-down experiments in chemical biology and drug discovery [1]. The orthogonal halogens allow for the kinase inhibitor portion to be optimized separately before final conjugation.

Process Research and Scale-Up: Reliable Intermediate for Late-Stage Diversification

In an industrial setting, the commercial availability and documented purity (95-98%) of this compound reduce the risk associated with using a custom-synthesized intermediate. Its multi-functional nature allows it to serve as a common advanced intermediate for several different drug candidates, streamlining supply chains. The well-understood and orthogonal reactivity of the three handles enables robust, scalable reaction sequences, making it a strategic choice for process chemists developing synthetic routes to clinical candidates .

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